Clindamycin B Palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin B Palmitate is a semi-synthetic derivative of the antibiotic clindamycin. It is a lincosamide antibiotic used primarily for its antibacterial properties. This compound is particularly effective against anaerobic bacteria and certain protozoans. It is often used in the treatment of serious infections caused by susceptible strains of bacteria, including those resistant to other antibiotics .
Mechanism of Action
Target of Action
Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .
Mode of Action
Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .
Biochemical Pathways
By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Result of Action
The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .
Action Environment
The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Clindamycin B Palmitate interacts with various enzymes and proteins in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It works primarily by binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that both this compound and Clindamycin Hydrochloride reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Serum levels at or above 0.5 µg/mL can be maintained by oral dosing at a rate of 2.5 mg/lb of this compound every 12 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasmic membrane, where it undergoes post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clindamycin B Palmitate is synthesized through the esterification of clindamycin with palmitic acid. The process involves the following steps:
Dissolution: Clindamycin is dissolved in an appropriate solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting ester is purified through column chromatography to remove impurities.
Recrystallization: The purified ester is recrystallized by adjusting the pH with diluted hydrochloric acid and cooling the solution
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key steps include:
Bulk Esterification: Large quantities of clindamycin and palmitic acid are reacted in industrial reactors.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography.
Crystallization and Drying: The final product is crystallized and dried to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Clindamycin B Palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria.
Industry: Employed in the formulation of pharmaceutical products, including oral and topical antibiotics .
Comparison with Similar Compounds
- Lincomycin
- Clindamycin Hydrochloride
- Clindamycin Phosphate
Biological Activity
Clindamycin B palmitate is a lincosamide antibiotic derived from clindamycin, primarily used for its antibacterial properties. This article explores its biological activity, pharmacokinetics, efficacy against various pathogens, and clinical implications based on diverse research findings.
Clindamycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, disrupting the translation process. This binding is reversible and primarily bacteriostatic at lower concentrations, while it may exhibit bactericidal properties at higher doses . Clindamycin's mechanism is similar to that of macrolides, although it is chemically distinct .
Pharmacokinetics
Clindamycin palmitate is well-absorbed from the gastrointestinal tract, achieving approximately 90% absorption under normal conditions. However, absorption rates can drop to around 50% in some cases . The drug is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in several metabolites, including clindamycin sulfoxide . The average serum half-life ranges from 2 to 4.5 hours depending on patient demographics and health status .
Table 1: Pharmacokinetic Parameters of Clindamycin Palmitate
Parameter | Value |
---|---|
Absorption | ~90% (50% in some cases) |
Metabolism | Hepatic (CYP3A4) |
Half-life | 2 - 4.5 hours |
Excretion | Urine (10%), Feces (3.6%) |
Bioactive Metabolites | Clindamycin sulfoxide |
Efficacy Against Pathogens
Clindamycin palmitate has shown efficacy against various bacterial infections, particularly those caused by Gram-positive organisms. Studies indicate that it is effective in treating group A streptococcal infections, with comparable efficacy to penicillin .
Case Study: Streptococcal Pharyngitis
In a clinical trial involving 103 children with group A streptococcal pharyngitis, clindamycin palmitate was administered at dosages of 75 mg for children under 25 kg and 150 mg for those over . The study reported a failure rate of 10% in the clindamycin group compared to 18% in the penicillin group, demonstrating its effectiveness in eradicating the infection.
Clinical Applications
Clindamycin is recommended as an adjunctive treatment for severe invasive group A β-haemolytic streptococcal infections (iGAS). A retrospective cohort study indicated that patients receiving clindamycin alongside β-lactam antibiotics had significantly lower in-hospital mortality rates compared to those who did not receive clindamycin (aOR 0.44) . However, its use in non-group A/B β-haemolytic streptococcal infections showed no significant benefit .
Safety and Side Effects
While generally well-tolerated, clindamycin can cause side effects such as gastrointestinal disturbances and skin rashes. In the aforementioned study on pharyngitis treatment, rashes were observed in 15% of patients treated with clindamycin palmitate . Monitoring for adverse reactions is crucial when used alongside other medications that may affect hepatic metabolism.
Properties
CAS No. |
68206-99-5 |
---|---|
Molecular Formula |
C33H61ClN2O6S |
Molecular Weight |
649.369 |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI Key |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.